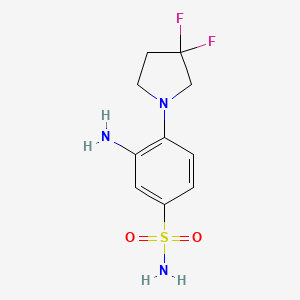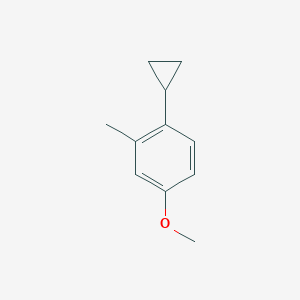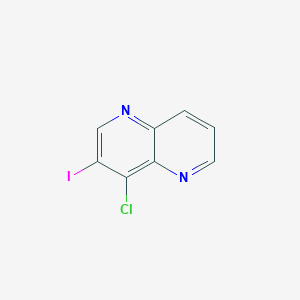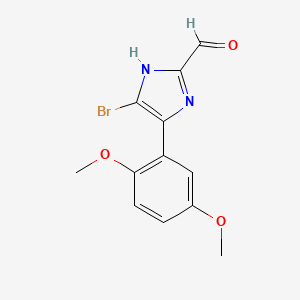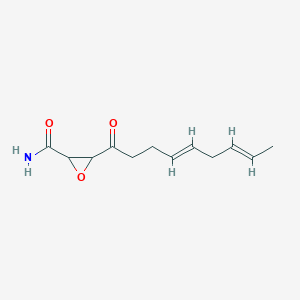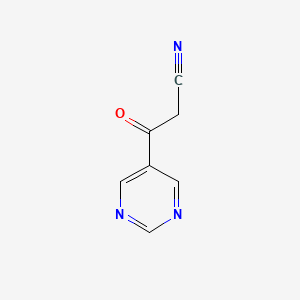
3-Oxo-3-(5-pyrimidinyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a chemical compound with the molecular formula C7H5N3O and a molecular weight of 147.14 g/mol . This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(5-pyrimidinyl)propanenitrile typically involves the reaction of pyrimidine derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with malononitrile in the presence of a base such as potassium carbonate, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxo-3-(5-pyrimidinyl)propanenitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins .
Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(5-pyrimidinyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in pyrimidine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Comparación Con Compuestos Similares
- 3-Oxo-3-(4-pyrimidinyl)propanenitrile
- 3-Oxo-3-(6-pyrimidinyl)propanenitrile
- 3-Oxo-3-(2-pyrimidinyl)propanenitrile
Uniqueness: 3-Oxo-3-(5-pyrimidinyl)propanenitrile is unique due to the position of the nitrogen atoms in the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
3-oxo-3-pyrimidin-5-ylpropanenitrile |
InChI |
InChI=1S/C7H5N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1H2 |
Clave InChI |
YKOOKJMJJHHJAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
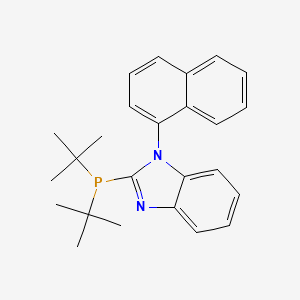
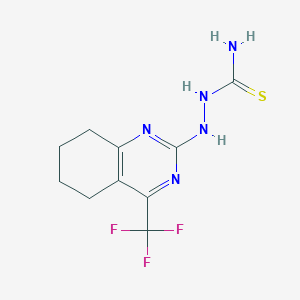
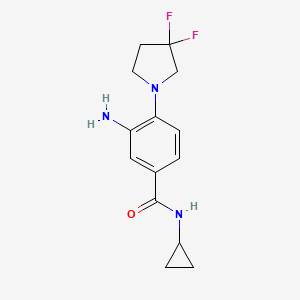
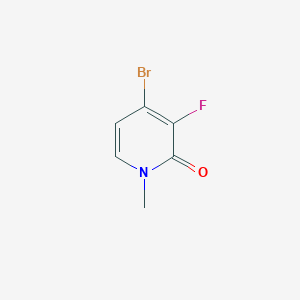
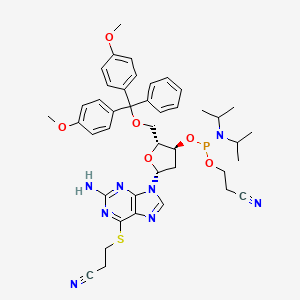

![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
